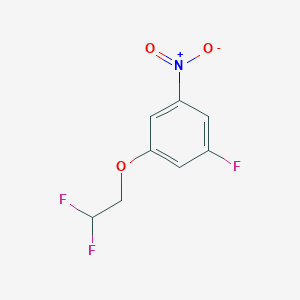

3-Fluoro-5-(2,2-difluoroethoxy)nitrobenzene

Description

Properties

Molecular Formula |

C8H6F3NO3 |

|---|---|

Molecular Weight |

221.13 g/mol |

IUPAC Name |

1-(2,2-difluoroethoxy)-3-fluoro-5-nitrobenzene |

InChI |

InChI=1S/C8H6F3NO3/c9-5-1-6(12(13)14)3-7(2-5)15-4-8(10)11/h1-3,8H,4H2 |

InChI Key |

CHEDAZJVCOQYHR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1OCC(F)F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Nitration Step

The nitration typically involves treating a fluorinated aromatic precursor with a nitrating mixture (e.g., nitric acid and sulfuric acid) to introduce the nitro group at the desired position. For example, nitration of 3-fluorophenol derivatives or related compounds can yield nitro-substituted intermediates. Control of temperature (often 0–10 °C) and acid concentration is critical to minimize side reactions and over-nitration.

Fluorination and Etherification

The 2,2-difluoroethoxy substituent is introduced by etherification of a hydroxy-substituted nitrobenzene intermediate with 2,2-difluoroethyl halides or equivalents under basic or catalytic conditions. This step may involve:

- Use of 2,2-difluoroethyl bromide or chloride as the alkylating agent.

- Base such as potassium carbonate or cesium carbonate to deprotonate the phenol.

- Solvents like dimethylformamide or acetonitrile.

- Reaction temperatures ranging from ambient to reflux depending on reactivity.

The fluorine atom on the aromatic ring is often introduced earlier or retained from the starting material, as selective aromatic fluorination is challenging and may require specialized reagents or conditions.

Alternative Multi-Step Synthesis

An alternative approach involves starting from 2,4-difluoronitrobenzene, which undergoes nucleophilic aromatic substitution with ammonia to form 5-fluoro-2-nitroaniline, followed by diazotization and hydrolysis to yield 5-fluoro-2-nitrophenol. This intermediate can then be etherified with 2,2-difluoroethyl reagents to afford the target compound. This route benefits from high selectivity and industrial scalability.

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Nitration | HNO3/H2SO4 mixture | 0–10 °C | 70–85 | Control of acid concentration critical |

| Nucleophilic substitution | NH3 (strong ammonia water) on difluoronitrobenzene | Ambient to 50 °C | 75–90 | High selectivity, minimal side reactions |

| Diazotization & hydrolysis | NaNO2, H2SO4 aqueous solution | 0–10 °C, then 90–95 °C | 80–88 | Produces 5-fluoro-2-nitrophenol intermediate |

| Etherification | 2,2-difluoroethyl bromide, K2CO3, DMF | 50–80 °C | 65–80 | Requires dry conditions, inert atmosphere |

- The use of 2,4-difluoronitrobenzene as a starting material allows regioselective substitution due to the activating/deactivating effects of fluorine and nitro groups, facilitating the synthesis of 5-fluoro-2-nitrophenol intermediates with high purity and yield.

- Etherification with 2,2-difluoroethyl halides is optimized by selecting appropriate bases and solvents to maximize conversion and minimize side products.

- Reaction times are typically short (0.5–2 hours for nitration and substitution steps), enhancing industrial feasibility.

- Purification often involves extraction with organic solvents such as dichloromethane or toluene, followed by crystallization or chromatography to achieve high purity.

| Methodology | Starting Material | Key Reactions | Advantages | Limitations |

|---|---|---|---|---|

| Direct nitration and etherification | Fluorinated phenol derivatives | Nitration → Etherification | Straightforward, moderate steps | Requires careful control of conditions |

| Nucleophilic aromatic substitution route | 2,4-Difluoronitrobenzene | NH3 substitution → Diazotization → Etherification | High selectivity, scalable | Multi-step, requires diazotization safety |

| Halide intermediate approach | 1-Bromo-2-(2,2-difluoroethoxy)-3-fluoro-5-nitrobenzene | Bromination → Nitration → Etherification | Enables functional group manipulation | More complex, multi-step |

The preparation of 3-Fluoro-5-(2,2-difluoroethoxy)nitrobenzene involves multi-step organic synthesis combining nitration, fluorination, and etherification reactions. The most effective methods leverage regioselective nucleophilic aromatic substitution on difluoronitrobenzene derivatives, followed by diazotization and etherification with 2,2-difluoroethyl reagents. These methods provide good yields, high selectivity, and are amenable to scale-up for industrial applications. Optimization of reaction conditions such as temperature, reagent concentration, and solvent choice is critical to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(2,2-difluoroethoxy)nitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The fluoro and difluoroethoxy groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace these groups under appropriate conditions.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

Reduction: The major product of the reduction of this compound is 3-Fluoro-5-(2,2-difluoroethoxy)aniline.

Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

Scientific Research Applications

3-Fluoro-5-(2,2-difluoroethoxy)nitrobenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds.

Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules for studying their interactions with biological targets.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(2,2-difluoroethoxy)nitrobenzene depends on its specific application. In general, the compound can interact with various molecular targets through its nitro, fluoro, and difluoroethoxy groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects. The exact pathways involved vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The compound’s key analogs differ in substituent type, fluorine count, and functional group placement. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Analogs

Key Insights:

- Functional Group Reactivity : The aldehyde in 3-Fluoro-5-nitrobenzaldehyde introduces nucleophilic reactivity absent in ethoxy-substituted analogs, making it suitable for condensation reactions.

- Positional Isomerism : Compounds like 1,3-Difluoro-5-nitro-2-(trifluoromethoxy)benzene demonstrate how substituent placement affects resonance and steric hindrance, influencing solubility and metabolic stability.

Biological Activity

3-Fluoro-5-(2,2-difluoroethoxy)nitrobenzene is a fluorinated nitroaromatic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action and relevant case studies.

- IUPAC Name: this compound

- Molecular Formula: C9H7F3N2O3

- Molecular Weight: 236.16 g/mol

- CAS Number: [specific CAS number not provided in the sources]

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit varying degrees of antimicrobial activity. For instance, derivatives of nitrobenzene have been shown to possess significant activity against various bacterial strains. A study on related compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 4 to 64 μg/mL against Mycobacterium tuberculosis, suggesting that fluorinated nitroaromatics could be promising candidates for further development as antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have reported that similar nitroaromatic compounds can induce apoptosis in cancer cells through mechanisms involving DNA intercalation and topoisomerase inhibition. For example, hybrid molecules derived from nitroaromatic scaffolds have been shown to act as topoisomerase II poisons, leading to increased DNA cleavage and cell death in cancer cell lines . The specific IC50 values for these compounds ranged from approximately 7.3 μM to 11.4 μM, indicating a potent effect against cancer cells .

The biological activity of this compound is thought to be mediated through several mechanisms:

- DNA Interaction: Nitro groups can facilitate the formation of reactive species that interact with DNA, leading to strand breaks.

- Enzyme Inhibition: Similar compounds have been shown to inhibit topoisomerases, enzymes critical for DNA replication and transcription.

- Cell Signaling Modulation: Fluorinated compounds may alter cell signaling pathways involved in proliferation and apoptosis.

Study on Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various nitroaromatic compounds, derivatives similar to this compound were tested against M. tuberculosis. The most potent derivative demonstrated an MIC value of 4 μg/mL against both drug-sensitive and resistant strains .

Study on Anticancer Activity

A recent investigation into hybrid molecules containing nitroaromatic structures revealed that certain derivatives exhibited enhanced cytotoxicity against multiple cancer cell lines. The study found that these compounds could effectively inhibit cell growth by inducing apoptosis via topoisomerase II inhibition .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | MIC (μg/mL) | IC50 (μM) | Activity Type |

|---|---|---|---|---|

| Compound A | Structure A | 4 | 7.3 | Antimicrobial |

| Compound B | Structure B | 16 | 9.2 | Anticancer |

| Compound C | Structure C | 32 | 11.4 | Both |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.